Nylon 6/12

Description

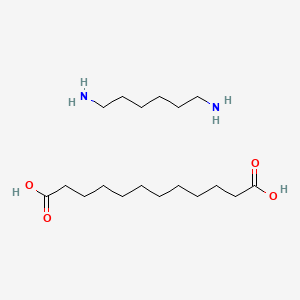

The exact mass of the compound Dodecanedioic acid, compd. with 1,6-hexanediamine (1:1) is 346.28315770 g/mol and the complexity rating of the compound is 211. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

dodecanedioic acid;hexane-1,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4.C6H16N2/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;7-5-3-1-2-4-6-8/h1-10H2,(H,13,14)(H,15,16);1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUCVNSKULGPQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC(=O)O)CCCCC(=O)O.C(CCCN)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26098-55-5, 51434-97-0 | |

| Record name | Dodecanedioic acid-hexamethylenediamine copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26098-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanedioic acid, compd. with 1,6-hexanediamine (1:1), homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51434-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8027743 | |

| Record name | Dodecanedioic acid, compd. with 1,6-hexanediamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13188-60-8, 26098-55-5 | |

| Record name | Dodecanedioic acid, compd. with 1,6-hexanediamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13188-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nylon 6-12 salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013188608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanedioic acid, polymer with 1,6-hexanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026098555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanedioic acid, compd. with 1,6-hexanediamine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanedioic acid, polymer with 1,6-hexanediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanedioic acid, compd. with 1,6-hexanediamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecanedioic acid, compound with hexane-1,6-diamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Nylon 6/12 chemical structure and synthesis

An In-depth Technical Guide to the Chemical Structure and Synthesis of Nylon 6/12

This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound, a high-performance thermoplastic polyamide. The information is intended for researchers, scientists, and drug development professionals who are interested in the synthesis, characterization, and application of this versatile polymer.

Chemical Structure of this compound

This compound, also known as Polyamide 6/12 (PA 6/12), is a semi-crystalline thermoplastic. The numerical designation "6,12" in its name refers to the number of carbon atoms in the respective monomers from which it is synthesized.[1] Specifically, it is produced from the polycondensation of hexamethylenediamine, a diamine containing six carbon atoms, and dodecanedioic acid, a diacid containing twelve carbon atoms.[1][2]

The repeating unit of the this compound polymer chain consists of a hexamethylenediamine residue and a dodecanedioic acid residue linked by an amide bond (-CO-NH-). The chemical structure features a greater number of carbon atoms separating the amide groups compared to more common nylons like Nylon 6 or Nylon 6/6.[2] This structural characteristic is responsible for one of its most valued properties: low moisture absorption.[2][3] The reduced concentration of amide groups leads to less hydrogen bonding with water molecules, resulting in excellent dimensional stability and retention of physical properties in humid environments.[2][3] The molecular formula for the repeating unit of this compound is C₁₈H₃₄N₂O₂.

Synthesis of this compound

The most common and effective method for synthesizing high-molecular-weight this compound is through a two-step melt polymerization process.[1] This process involves the initial formation of a nylon salt, followed by a polycondensation reaction at elevated temperatures under vacuum.[1]

Synthesis Workflow

The overall workflow for the synthesis of this compound can be visualized as a two-stage process, starting from the constituent monomers and culminating in the purified polymer.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on the melt polymerization method.[1][4]

Step 1: this compound Salt Formation

-

In a beaker, dissolve 7.5 x 10⁻³ mol of hexamethylenediamine in 15 mL of ethanol.

-

In a separate beaker, dissolve 7.52 x 10⁻³ mol of dodecanedioic acid in 15 mL of ethanol at 40°C with vigorous stirring.[1][4]

-

Slowly add the warm dodecanedioic acid solution to the hexamethylenediamine solution while maintaining vigorous stirring. A white precipitate of the this compound salt will form immediately.[1]

-

Continue to stir the mixture for 1 hour to ensure the reaction goes to completion.[1]

-

Filter the resulting salt precipitate and wash it thoroughly with ethanol to remove any unreacted monomers.[1]

-

Dry the washed salt in a vacuum oven at 60°C overnight.[1]

Step 2: Melt Polymerization

-

Place the dried this compound salt into a glass reactor suitable for high-temperature polymerization.

-

Purge the reactor with an inert gas, such as nitrogen, for 15 minutes to remove all oxygen.[1]

-

Heat the reactor to 200°C and maintain this temperature for 15 minutes under a continuous nitrogen flow.[1][4]

-

Increase the temperature to 230°C and hold for 3 hours, still under a nitrogen atmosphere.[1][4]

-

Apply a vacuum to the reactor and continue heating at 230°C for an additional 3 hours. This step is crucial for removing the water produced during condensation, which drives the polymerization reaction to achieve a high molecular weight.[1][4]

-

Cool the reactor to room temperature under a nitrogen atmosphere. The product will be a solid mass of this compound polymer.[1]

Step 3: Purification

-

Dissolve the synthesized polymer in a minimal amount of a suitable solvent, such as hexafluoro-iso-propanol (HFIP).[1][4]

-

Reprecipitate the polymer by slowly adding the solution to a large volume of a non-solvent, like acetone, with constant stirring.[1][4]

-

Filter the purified polymer and dry it in a vacuum oven at 100°C for 24 hours to remove any residual solvent.[4]

Properties of this compound

This compound exhibits a unique combination of properties that make it suitable for high-performance applications where low moisture absorption, chemical resistance, and dimensional stability are critical.[1][2]

Quantitative Data Summary

The table below summarizes the key physical, mechanical, and thermal properties of this compound.

| Property | Value |

| Density | 1.06 g/cm³ |

| Melting Point | 213 - 218 °C |

| Water Absorption (24h) | 0.25% |

| Tensile Strength | 51 MPa |

| Flexural Modulus | 1.4 GPa |

| Elongation at Break | 300% |

| Heat Deflection Temperature (at 1.8 MPa) | 80 °C |

Data sourced from BenchChem and NIH reports.[1][4]

Applications

The distinct properties of this compound make it a material of choice in various fields:

-

Automotive: Used for fuel lines, tubing, and connectors due to its excellent chemical resistance and durability.[1]

-

Industrial: Employed in the manufacturing of gears, bearings, and bushings where low friction and high wear resistance are required.[1]

-

Electronics: Its good dielectric properties make it suitable for cable sheathing and electrical insulators.[1]

-

Consumer Goods: Commonly found in filaments for toothbrushes and specialty brushes, as well as in specialty fabrics.[1]

-

Medical: The biocompatibility and processability of this compound show potential for its use in medical devices and drug delivery systems, although specific medical-grade certifications are necessary for such applications.[1]

References

A Technical Guide to Monomer Synthesis for Nylon 6/12 Polymerization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of the core monomers required for the polymerization of Nylon 6/12: hexamethylenediamine and dodecanedioic acid. The document details both traditional chemical synthesis routes and emerging bio-based alternatives, presenting quantitative data, experimental protocols, and visual representations of the synthetic pathways and workflows.

Monomer Synthesis: An Overview

This compound is a versatile polyamide known for its excellent mechanical properties, low moisture absorption, and chemical resistance. Its synthesis relies on the polycondensation of two key monomers: a diamine and a dicarboxylic acid. Specifically, this compound is produced from 1,6-hexanediamine (hexamethylenediamine) and 1,12-dodecanedioic acid. The precise control over the purity and quality of these monomers is paramount to achieving the desired polymer characteristics.

Hexamethylenediamine (HMDA) Synthesis

Hexamethylenediamine is a crucial aliphatic diamine used almost exclusively for the production of polyamides.[1]

Industrial Production: Catalytic Hydrogenation of Adiponitrile

The dominant industrial method for HMDA synthesis is the catalytic hydrogenation of adiponitrile.[1] This process is typically carried out in the presence of a metal catalyst, such as those based on cobalt or iron, and often with the addition of ammonia to minimize the formation of byproducts.[1][2] An alternative approach utilizes Raney nickel as the catalyst.[1]

Reaction Pathway:

Caption: Catalytic Hydrogenation of Adiponitrile to Hexamethylenediamine.

Experimental Protocol: Hydrogenation of Adiponitrile

A representative laboratory-scale procedure for the hydrogenation of adiponitrile is as follows:

-

Catalyst Preparation: A pelleted, sintered, reduced cobalt oxide catalyst is prepared and maintained with a specific concentration of a strong base (e.g., 200-1000 ppm).[1]

-

Reaction Setup: A high-pressure autoclave is charged with adiponitrile and an excess of ammonia (typically 200-800% by weight of adiponitrile).[1]

-

Hydrogenation: The reactor is pressurized with hydrogen to a total system pressure of 3000 to 6000 psig and heated to a temperature between 85°C and 185°C.[1]

-

Reaction Monitoring: The reaction is monitored for the consumption of hydrogen and the formation of HMDA.

-

Purification: Upon completion, the catalyst is removed by filtration, and the excess ammonia is evaporated. The crude HMDA is then purified by distillation.

Bio-based Synthesis of Hexamethylenediamine from L-Lysine

Recent research has explored the biosynthesis of HMDA from renewable feedstocks, with L-lysine being a promising precursor. A multi-enzymatic cascade has been developed in Escherichia coli to convert L-lysine to HMDA.

Quantitative Data Summary: Bio-based HMDA Synthesis

| Parameter | Value | Reference |

| Substrate | L-Lysine | [3] |

| Product | Hexamethylenediamine | [3] |

| Titer (Initial) | 46.7 ± 2.0 mg/L | [3] |

| Titer (Optimized) | 213.5 ± 8.7 mg/L | [3] |

| Conversion | up to 65% | [3] |

Dodecanedioic Acid (DDDA) Synthesis

Dodecanedioic acid is a long-chain dicarboxylic acid that imparts flexibility and hydrophobicity to the this compound polymer chain.

Chemical Synthesis Routes

The traditional industrial synthesis of DDDA starts from butadiene.[4] This multi-step process involves:

-

Cyclotrimerization: Butadiene is converted to 1,5,9-cyclododecatriene.[4]

-

Hydrogenation: The cyclododecatriene is hydrogenated to cyclododecane.[4]

-

Oxidation to CDA/CDK Mixture: Cyclododecane is oxidized with air to a mixture of cyclododecanol (CDA) and cyclododecanone (CDK).[4]

-

Final Oxidation: The CDA/CDK mixture is oxidized with nitric acid to yield dodecanedioic acid.[4][5]

Caption: Chemical Synthesis of Dodecanedioic Acid from Butadiene.

A more direct laboratory synthesis involves the oxidation of cyclododecanone.

Experimental Protocol: Oxidation of Cyclododecanone

-

Reaction Setup: In a glass reactor, cyclododecanone (e.g., 36.8 g, 0.20 moles) is mixed with an excess of nitric acid and a V/Cu catalyst (e.g., ammonium vanadate and copper nitrate).[5]

-

Reaction: The mixture is heated for 1 hour.[5]

-

Crystallization and Purification: A portion of the reaction mixture is evaporated and then cooled to allow for the crystallization of dodecanedioic acid. The crystals are filtered and washed with cold water.[5]

Quantitative Data Summary: Chemical Synthesis of DDDA

| Starting Material | Oxidizing Agent | Catalyst | Yield | Purity | Reference |

| Cyclododecanone | Nitric Acid | V/Cu | 88% | 99% | [5] |

| Cyclododecene | Nitric Acid / Acetic Acid | - | 82% | - | [6] |

| Hydrogenation Product | Hydrogen Peroxide / Acetic Acid | Methanesulfonic acid | 93.1% | 94.3% | [7][8] |

Bio-based Synthesis of Dodecanedioic Acid

Biotechnological routes offer a more sustainable alternative for DDDA production. One approach involves the whole-cell biotransformation of renewable feedstocks like coconut oil.

Experimental Workflow: Bio-based DDDA Production

Caption: Workflow for Bio-based Dodecanedioic Acid Production.

Quantitative Data Summary: Bio-based DDDA Synthesis

| Substrate | Microorganism | Final DDDA Concentration | Reference |

| Dodecanoic Acid Methyl Ester | Candida tropicalis | 66 g/L | [9] |

| Linoleic Acid | Escherichia coli (multi-enzymatic) | 43.8 g/L | [10] |

Conclusion

The synthesis of high-purity hexamethylenediamine and dodecanedioic acid is fundamental to the production of this compound. While established chemical routes remain the industrial standard, offering high yields and purity, the environmental impact associated with some of these processes has spurred the development of greener, bio-based alternatives. These emerging biotechnological methods, utilizing renewable feedstocks and enzymatic conversions, show significant promise for the sustainable production of these key monomers. Further research and process optimization in these areas are crucial for advancing the field of polymer chemistry and manufacturing.

References

- 1. US3773832A - Hydrogenation of adiponitrile over alkali-modified cobalt catalyst - Google Patents [patents.google.com]

- 2. US3461167A - Process for making hexamethylene-diamine from adiponitrile - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. US3087963A - Preparation of 1, 12-dodecanedioic acid - Google Patents [patents.google.com]

- 7. Dodecanedioic acid synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. genscript.com [genscript.com]

An In-depth Technical Guide to the Molecular Weight Characteristics of Nylon 6/12

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nylon 6/12 (Polyamide 6/12) is a high-performance thermoplastic polymer synthesized from the polycondensation of hexamethylenediamine and dodecanedioic acid.[1] The numerical designation "6/12" refers to the number of carbon atoms in the diamine and diacid monomers, respectively. This structure, with long aliphatic chains between amide groups, imparts desirable properties such as low moisture absorption, excellent dimensional stability, and good chemical resistance, making it a valuable material in demanding applications across the automotive, industrial, and medical fields.[2][3]

The performance of this compound is intrinsically linked to its molecular weight and molecular weight distribution. These characteristics govern its mechanical properties, thermal stability, and processability. This technical guide provides a comprehensive overview of the molecular weight characteristics of this compound, details the experimental protocols for their determination, and illustrates the fundamental relationships governing these properties.

Core Molecular Weight Characteristics

The molecular weight of a polymer is not a single value but a distribution of chain lengths. This distribution is typically described by three key parameters:

-

Number Average Molecular Weight (Mn): This is the total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. Mn is sensitive to the presence of low-molecular-weight chains.

-

Weight Average Molecular Weight (Mw): This average is weighted according to the molecular weight of each chain. Mw is more sensitive to the presence of high-molecular-weight chains and is often correlated with mechanical properties like strength and toughness. A patent for high molecular weight polyamides indicates that starting materials like this compound typically have a weight average molecular weight in the range of 20,000 to 50,000 g/mol .[4]

-

Polydispersity Index (PDI): This is the ratio of the weight average molecular weight to the number average molecular weight (Mw/Mn). It provides a measure of the breadth of the molecular weight distribution. For polycondensation polymers like this compound, the theoretical PDI is approximately 2.0.[5] In practice, values can be slightly higher.

Quantitative Data Summary

The molecular weight of commercial this compound can vary depending on the specific grade and intended application. The following table summarizes typical molecular weight characteristics.

| Parameter | Symbol | Typical Value Range | Significance |

| Number Average Molecular Weight | Mn | 12,000 - 37,000 g/mol [6] | Influences properties like brittleness and flow. |

| Weight Average Molecular Weight | Mw | 20,000 - 50,000 g/mol [4] | Correlates with strength, toughness, and chemical resistance. |

| Polydispersity Index | PDI | 2.0 - 2.5[5][7] | Indicates the breadth of molecular weight distribution. |

Experimental Protocols for Molecular Weight Determination

Accurate determination of molecular weight is crucial for material characterization and quality control. The primary techniques employed for polyamides are Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC) and Dilute Solution Viscometry.

Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)

GPC/SEC is a powerful technique that separates polymer molecules based on their hydrodynamic volume in solution.[8] It is the preferred method for determining Mn, Mw, and PDI.[1]

Methodology:

-

Sample Preparation:

-

Accurately weigh 2-4 mg of the this compound sample.

-

Dissolve the sample in a suitable solvent to a concentration of 1-2 mg/mL. A common and effective solvent for nylons is 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) containing a salt, such as 0.01M sodium trifluoroacetate (NaTFA), to prevent polyelectrolyte effects.[1] Other solvents like m-cresol or formic acid can also be used, though HFIP often provides better signal-to-noise ratios.[8][9]

-

Agitate the solution, typically overnight at room temperature, until the polymer is fully dissolved.[1]

-

Filter the solution through a 0.2 or 0.45 µm syringe filter (compatible with the solvent) to remove any particulate matter before injection.

-

-

Instrumentation and Conditions:

-

System: A high-performance liquid chromatography (HPLC) system equipped with a pump, injector, column oven, and a detector suite. A triple-detector system (refractive index, viscometer, and light scattering) is recommended for accurate molecular weight determination without column calibration.[8]

-

Mobile Phase: The same solvent used for sample dissolution (e.g., HFIP with 0.01M NaTFA).

-

Columns: GPC columns packed with porous beads (e.g., cross-linked polystyrene-divinylbenzene). A set of columns with a range of pore sizes (mixed-bed columns) is often used to cover a broad molecular weight range.[1]

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) to ensure viscosity and detector stability.

-

Injection Volume: 50 - 200 µL.

-

-

Data Analysis:

-

The different detectors provide signals that are processed by specialized GPC software.

-

The light scattering detector determines the absolute Mw at each elution slice.

-

The refractive index detector measures the concentration at each slice.

-

The viscometer provides information on the intrinsic viscosity.

-

From these signals, the software calculates the complete molecular weight distribution and determines Mn, Mw, Mz, and PDI.

-

Dilute Solution Viscometry

This classical technique relates the viscosity of a dilute polymer solution to its molecular weight via the Mark-Houwink-Sakurada equation. It determines the viscosity-average molecular weight (Mv), which is typically between Mn and Mw.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., m-cresol, 90% formic acid) at a known concentration.

-

Prepare a series of dilutions from the stock solution (typically 4-5 concentrations).

-

-

Viscosity Measurement:

-

Using a capillary viscometer (e.g., Ubbelohde type) in a constant temperature bath (e.g., 25 °C), measure the flow time of the pure solvent (t₀) and each polymer solution (t).

-

Calculate the relative viscosity (η_rel = t/t₀) and specific viscosity (η_sp = η_rel - 1) for each concentration.

-

Calculate the reduced viscosity (η_red = η_sp / c) and inherent viscosity (η_inh = ln(η_rel) / c).

-

-

Data Analysis:

-

Plot both reduced viscosity and inherent viscosity against concentration (c).

-

Extrapolate the two lines to zero concentration. The common intercept on the y-axis gives the intrinsic viscosity [η].[10]

-

Use the Mark-Houwink equation to calculate the viscosity-average molecular weight (Mv): [η] = K * Mv^a

-

Visualization of Key Relationships

The following diagram illustrates the logical workflow from the synthesis of this compound to the influence of its molecular weight on final material properties.

Caption: Relationship between this compound synthesis, molecular weight, and material properties.

References

- 1. jordilabs.com [jordilabs.com]

- 2. Ensinger Tecamid® 6/12 Nylon (PA612) datasheet [lookpolymers.com]

- 3. This compound (PA) — Polyamide 6/12 | RTP Company [rtpcompany.com]

- 4. US5698658A - Linear very high molecular weight polyamides and process for producing them - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. research.aalto.fi [research.aalto.fi]

- 7. Molecular Weight of Polyamides | Encyclopedia MDPI [encyclopedia.pub]

- 8. azom.com [azom.com]

- 9. pharmaceutical-business-review.com [pharmaceutical-business-review.com]

- 10. Intrinsic Viscosity Determination | Anton Paar Wiki [wiki.anton-paar.com]

- 11. scribd.com [scribd.com]

An In-depth Technical Guide to the Crystalline Structure and Morphology of Nylon 6/12

Abstract: This technical guide provides a comprehensive overview of the crystalline structure and hierarchical morphology of Nylon 6/12 (PA612), a semi-crystalline thermoplastic of significant industrial importance. It details the primary polymorphic forms, the α and γ crystals, including their structural characteristics and identification via X-ray diffraction. The guide further explores the supramolecular assembly of these crystals into lamellae and spherulites, emphasizing the profound influence of processing conditions, particularly thermal history, on the final morphology. Detailed experimental protocols for the characterization of these features using techniques such as WAXD, DSC, and PLM are provided for researchers. This document is intended to serve as a core reference for materials scientists, polymer chemists, and development professionals seeking to understand and control the structure-property relationships in this compound.

Crystalline Structure of this compound

This compound is a semi-crystalline polymer, meaning its solid-state structure consists of ordered crystalline regions embedded within a disordered amorphous matrix. The arrangement of polymer chains into these crystalline domains, a process governed by hydrogen bonding between amide groups, dictates the material's mechanical and thermal properties. This compound primarily exhibits polymorphism, existing in two main crystalline forms: the triclinic α-form and the pseudohexagonal (or monoclinic) γ-form.[1][2][3]

The α-Crystalline Form

The α-form is the most thermodynamically stable crystal structure in nylons.[4] It is characterized by fully extended, planar zigzag polymer chains. These chains are arranged into sheets, within which adjacent anti-parallel chains are linked by hydrogen bonds. These hydrogen-bonded sheets then stack via van der Waals forces to form the three-dimensional crystal.[3][4] The triclinic α-phase is the most commonly occurring form in this compound.[2]

The γ-Crystalline Form

The γ-form is a metastable crystalline phase, often formed under conditions of rapid crystallization.[4] In this structure, the polymer chains are slightly twisted out of the planar zigzag conformation. A key distinction is that the hydrogen bonds form between parallel chains in adjacent sheets, rather than within the same sheet as in the α-form. This arrangement results in a pseudohexagonal packing of the polymer chains.[1][3][4]

Crystallographic Data

The identification of these crystal forms is primarily accomplished through Wide-Angle X-ray Diffraction (WAXD). Each crystalline lattice produces a characteristic diffraction pattern.

Table 1: Characteristic WAXD Peaks for this compound Crystalline Forms

| Crystal Form | Miller Indices (hkl) | 2θ Angle (°) | d-spacing (Å) | Description |

|---|---|---|---|---|

| α-Form (Triclinic) | (100) | ~20.3 | ~4.37 | Represents the distance between polymer chains within a hydrogen-bonded sheet.[1][3] |

| (010), (110) | ~23.1 | ~3.85 | Represents the distance between the hydrogen-bonded sheets.[1][3] | |

| γ-Form (Pseudohexagonal) | - | ~21.9 | ~4.05 | A single broad peak characteristic of the less-ordered γ-phase.[1][3] |

Note: 2θ angles are based on Cu Kα radiation (λ = 1.54 Å). d-spacing calculated using Bragg's Law.

Table 2: Representative Unit Cell Parameters for Nylon α and γ Polymorphs (Analogous Systems)

| Crystal Form | System | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Source Analogue |

|---|---|---|---|---|---|---|---|---|

| α-Form | Triclinic | 4.97 | 5.47 | 17.29 | 48.4 | 76.6 | 62.5 | Nylon 6,6[5][6] |

| γ-Form | Monoclinic | 9.33 | 16.88 | 4.78 | 90 | 121 | 90 | Nylon 6[7] |

Disclaimer: These values are for structurally similar polyamides and serve as an illustration of the unit cell dimensions. They are not the experimentally determined values for this compound.

Crystalline Morphology

The crystalline structure of this compound extends into a complex, hierarchical morphology on a larger scale. This organization begins with the folding of polymer chains into thin crystalline lamellae, which in turn grow and arrange into macroscopic spherulitic structures.

Lamellar Structure

The fundamental building blocks of the crystalline regions are lamellae, which are typically 5-10 nm thick. These are formed by the polymer chains folding back and forth upon themselves. The surfaces of these lamellae consist of the amorphous chain folds, while the interior is the ordered crystalline structure described in Section 1.0.

Spherulitic Morphology

During crystallization from the melt, lamellae grow radially outwards from a central nucleation point, branching and twisting to form space-filling spherical superstructures known as spherulites. These spherulites can range in size from micrometers to millimeters and their internal structure profoundly impacts the material's optical and mechanical properties.[8][9]

The morphology of this compound spherulites is highly dependent on the isothermal crystallization temperature.[10] Different temperatures promote different growth mechanisms and lamellar arrangements, leading to a variety of observable spherulitic forms under a polarizing microscope.

Table 3: Spherulitic Morphology of this compound as a Function of Crystallization Temperature

| Crystallization Temperature | Predominant Spherulite Form | Description |

|---|---|---|

| High Temperature | Positive Spherulite with Helical Ring | Spherulites showing concentric rings due to the regular twisting of lamellae. |

| Medium-High Temperature | Negative Spherulite | Characterized by a different orientation of polymer chains relative to the spherulite radius.[10][11][12] |

| Medium Temperature | Positive Spherulite | A common spherulitic form with a characteristic "Maltese Cross" pattern under polarized light.[10][11] |

| Medium-Low Temperature | Shish-Kebab | Often forms under shear or flow conditions, with lamellae growing off a central fibrous core. |

| Low Temperature | Positive Plumelike Spherulite | A less-ordered, feathery spherulitic structure. |

(Source: Adapted from studies on the isothermal crystallization of Nylon 612)[10]

Process-Structure-Morphology Relationship

The final crystalline state of this compound is not an intrinsic material constant but is a direct consequence of its processing history. The key variables are the cooling rate from the melt, the crystallization temperature, and any subsequent annealing steps. This relationship can be visualized as a logical workflow.

Caption: Logical workflow of this compound crystallization.

Experimental Protocols for Characterization

Accurate characterization of the crystalline structure and morphology is essential for quality control and research. The following are standard protocols for the key analytical techniques.

Wide-Angle X-ray Diffraction (WAXD)

-

Objective: To identify the crystalline phases (α and γ) and quantify the degree of crystallinity.

-

Sample Preparation: Samples can be in the form of thin films (approx. 20-50 µm thick), powders, or fibers.[1] For bulk samples, a flat surface should be prepared.

-

Methodology:

-

Mount the sample in the diffractometer.

-

Use a Cu Kα radiation source (λ = 0.154 nm) operating at standard power (e.g., 40 kV and 50 mA).[1]

-

Perform a θ–2θ scan over a range that covers the primary diffraction peaks, typically from 2θ = 5° to 40°.

-

Collect the diffraction intensity data as a function of the 2θ angle.

-

-

Data Analysis:

-

Identify the angular positions of the diffraction peaks and compare them to the known values for the α and γ forms (see Table 1).

-

To determine the percent crystallinity (%Xc), the integrated area of the crystalline peaks is separated from the broad amorphous halo through a deconvolution process. The %Xc is the ratio of the crystalline area to the total scattering area.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To determine thermal properties such as melting temperature (Tₘ), crystallization temperature (T꜀), and the degree of crystallinity.

-

Sample Preparation: Accurately weigh 5-10 mg of the material into a standard aluminum DSC pan. Seal the pan with a lid.

-

Methodology:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample from ambient temperature to a temperature well above its melting point (e.g., 250°C for this compound, which melts around 213°C) at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere.[1][3] This first heating scan reveals the thermal history of the "as-received" sample.

-

Hold the sample at the high temperature for several minutes to erase its thermal history.

-

Cool the sample back to ambient temperature at a controlled rate (e.g., 10°C/min). This step records the crystallization exotherm.

-

Perform a second heating scan under the same conditions as the first to observe the properties of the material with a controlled thermal history.

-

-

Data Analysis:

-

The Tₘ is the peak temperature of the endothermic melting curve.

-

The T꜀ is the peak temperature of the exothermic crystallization curve.

-

The degree of crystallinity (%Xc) is calculated from the enthalpy of melting (ΔHₘ), which is the integrated area of the melting peak, using the equation: %Xc = (ΔHₘ / ΔH°ₘ) × 100 where ΔH°ₘ is the theoretical enthalpy of melting for 100% crystalline this compound.

-

Polarized Light Microscopy (PLM)

-

Objective: To visually observe the size, shape, and type of spherulites.

-

Sample Preparation: Place a small amount of the polymer on a glass microscope slide and cover it with a coverslip.

-

Methodology:

-

Place the slide on a hot stage attached to the microscope.

-

Heat the sample above its melting point to create a thin, uniform molten film.

-

Cool the sample at a controlled rate or hold it at a specific isothermal crystallization temperature.[10]

-

Observe the sample between crossed polarizers as it crystallizes. The birefringent crystalline spherulites will appear bright against a dark background, often exhibiting a characteristic "Maltese Cross" pattern.

-

-

Data Analysis:

Conclusion

The performance of this compound is intrinsically linked to its solid-state structure, which spans from the atomic arrangement in its polymorphic unit cells to the macroscopic organization of its spherulites. The thermodynamically stable triclinic α-form and the metastable pseudohexagonal γ-form can coexist, with their relative fractions determined by the processing conditions. These crystalline forms are organized into a hierarchical morphology of lamellae and spherulites, the nature of which is highly sensitive to the thermal history of the polymer. A thorough understanding and precise characterization of this crystal structure and morphology, using the protocols outlined in this guide, are paramount for researchers and engineers aiming to tailor the properties of this compound for advanced applications.

References

- 1. Ferroelectric performance of nylons 6-12, 10-12, 11-12, and 12-12 - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02310H [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Ferroelectric performance of nylons 6-12, 10-12, 11-12, and 12-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystalline Morphology and Polymorphic Phase Transitions in Electrospun Nylon 6 Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brainly.com [brainly.com]

- 6. Solved The density of totally crystalline nylon 6, 6 at room | Chegg.com [chegg.com]

- 7. Crystal structure of the γ‐form of nylon 6 | Semantic Scholar [semanticscholar.org]

- 8. Influence of Fusion Temperature on Nonisothermal Crystallization Kinetics of Polyamide 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. cpsm.kpi.ua [cpsm.kpi.ua]

An In-depth Technical Guide to the Thermal Properties of Nylon 6/12 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of Nylon 6/12, a high-performance polyamide with significant applications in research and development, particularly within the pharmaceutical and medical device sectors. Understanding these thermal characteristics is crucial for material selection, processing, and ensuring the stability and efficacy of end products.

Core Thermal Properties of this compound

The thermal behavior of this compound is a critical determinant of its processing conditions and performance in various applications. The key thermal properties are summarized in the table below. It is important to note that these values can vary depending on the specific grade, processing conditions, and the presence of any additives.

| Thermal Property | Typical Value Range | Units |

| Melting Point (Tm) | 210 - 220 | °C |

| Glass Transition Temperature (Tg) | 40 - 60 | °C |

| Thermal Conductivity | 0.22 | W/(m·K) |

| Specific Heat Capacity | 1590 | J/(kg·K) |

| Coefficient of Linear Thermal Expansion | 5.0 x 10-5 | in./in./°F |

| Decomposition Temperature | ~450 | °C |

Experimental Protocols for Thermal Characterization

Accurate determination of thermal properties is essential for reliable material characterization. The following are detailed methodologies for key experiments used to evaluate the thermal characteristics of this compound, based on established ASTM standards.

Differential Scanning Calorimetry (DSC) for Melting Point and Glass Transition Temperature

Standard: ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.

Methodology:

-

Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy. The sample and reference pans are placed in the DSC cell.

-

Thermal Program:

-

First Heating Scan: The sample is heated at a controlled rate, typically 10°C/min, to a temperature above its melting point to erase any prior thermal history.

-

Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature below its expected glass transition temperature.

-

Second Heating Scan: A second heating scan is performed at the same rate as the first. The data from this scan is typically used for analysis.

-

-

Data Analysis: The glass transition temperature (Tg) is identified as a step change in the heat flow curve. The melting point (Tm) is determined as the peak of the endothermic melting curve.

Thermogravimetric Analysis (TGA) for Decomposition Temperature

Standard: ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry.

Methodology:

-

Sample Preparation: A sample of this compound (typically 5-20 mg) is placed in a tared TGA sample pan.

-

Instrument Setup: The TGA instrument, which includes a high-precision balance, is tared. The appropriate atmosphere (e.g., nitrogen or air) is established at a controlled flow rate.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10°C/min) over a wide temperature range (e.g., from ambient to 600°C).

-

Data Analysis: The weight of the sample is continuously recorded as a function of temperature. The decomposition temperature is typically reported as the onset temperature of significant weight loss.

Guarded Heat Flow Meter Method for Thermal Conductivity

Standard: ASTM E1530 - Standard Test Method for Evaluating the Resistance to Thermal Transmission of Materials by the Guarded Heat Flow Meter Technique.[1]

Methodology:

-

Sample Preparation: A flat, smooth-surfaced specimen of this compound with a known thickness is prepared.

-

Instrument Setup: The sample is placed between two parallel plates, a heated upper plate and a cooled lower plate, within a guarded test chamber. The guard heater surrounding the test stack minimizes lateral heat loss.[2]

-

Test Procedure: A steady, one-dimensional heat flow is established through the sample. The temperature difference across the sample and the heat flow are measured once thermal equilibrium is reached.

-

Calculation: The thermal conductivity (k) is calculated using the formula: k = (Q * L) / (A * ΔT) where Q is the heat flow, L is the sample thickness, A is the cross-sectional area, and ΔT is the temperature difference across the sample.

Vitreous Silica Dilatometer for Coefficient of Linear Thermal Expansion

Standard: ASTM D696 - Standard Test Method for Coefficient of Linear Thermal Expansion of Plastics Between -30°C and 30°C with a Vitreous Silica Dilatometer.[3]

Methodology:

-

Sample Preparation: A specimen of this compound of a specific length is prepared.

-

Instrument Setup: The specimen is placed in a vitreous silica dilatometer. A push rod, also made of vitreous silica, rests on the specimen, and its movement is measured by a sensitive displacement sensor.[4]

-

Thermal Program: The dilatometer is placed in a temperature-controlled environment and the temperature is cycled between -30°C and +30°C.[4]

-

Data Analysis: The change in the length of the specimen is recorded as a function of temperature. The coefficient of linear thermal expansion (α) is calculated as the fractional change in length per degree of temperature change.[4]

Visualizing Experimental Workflows and Property Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

Relevance for Research Applications, Especially in Drug Development

The unique thermal properties of this compound make it a material of interest for various research and drug development applications.

-

Hot-Melt Extrusion (HME): HME is a key technology in developing amorphous solid dispersions to enhance the bioavailability of poorly soluble drugs.[5][6] The melting point and thermal stability of this compound define the processing window for HME, ensuring the polymer can be processed without degradation while effectively dispersing the active pharmaceutical ingredient (API).[5]

-

3D Printing of Medical Devices: The processability of this compound, governed by its melting and glass transition temperatures, makes it suitable for additive manufacturing techniques like Fused Deposition Modeling (FDM) and Selective Laser Sintering (SLS).[7] This allows for the fabrication of patient-specific medical devices and drug-eluting implants with complex geometries. The low coefficient of thermal expansion contributes to the dimensional stability and accuracy of the printed parts.

-

Sterilization of Medical Devices: Medical devices fabricated from this compound can be sterilized using various methods, including ethylene oxide (EtO), gamma radiation, and steam autoclaving.[4][8] Its relatively high melting point and thermal stability ensure that it can withstand the conditions of steam sterilization without significant degradation of its mechanical properties.[4][9]

-

Drug Stability in Polymer Matrices: The glass transition temperature (Tg) is a critical factor in the stability of amorphous solid dispersions.[1] A polymer's Tg influences the molecular mobility of the dispersed drug. For polymers like this compound, maintaining the drug in an amorphous state above its Tg can be crucial for preventing crystallization and maintaining the desired dissolution profile and bioavailability.[10] The low moisture absorption of this compound further enhances the stability of moisture-sensitive drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. specialchem.com [specialchem.com]

- 4. pure.rug.nl [pure.rug.nl]

- 5. APPLICATIONS OF HOT-MELT EXTRUSION FOR DRUG DELIVERY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nylons with Applications in Energy Generators, 3D Printing and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. teleflexmedicaloem.com [teleflexmedicaloem.com]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Polymeric nanoparticles - Influence of the glass transition temperature on drug release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Materials of Construction [centerforpharmaceuticalcleaninginnovation.org]

An In-depth Technical Guide to the Mechanical Properties of Nylon 6/12 Under Tensile Stress

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanical properties of Nylon 6/12 (Polyamide 6/12) when subjected to tensile stress. This compound is a versatile engineering thermoplastic known for its low moisture absorption, good dimensional stability, and favorable mechanical properties. This document delves into the quantitative tensile characteristics, the influence of environmental factors, and the standardized experimental protocols used for its evaluation, making it a valuable resource for material selection and application development.

Core Mechanical Properties under Tensile Stress

The tensile properties of this compound are significantly influenced by its moisture content, typically categorized as "dry" (as-molded) and "conditioned" (exposed to a specific relative humidity, often 50%, until equilibrium). Moisture acts as a plasticizer, increasing ductility and impact strength while reducing tensile strength and stiffness.

Quantitative Data Summary

The following tables summarize the key tensile properties of unreinforced this compound in both dry and conditioned states, compiled from various technical datasheets.

Table 1: Tensile Strength of this compound

| State | Tensile Strength (MPa) | Test Standard |

| Dry, as-molded | 55 - 88 | ASTM D638 / ISO 527 |

| Conditioned (50% RH) | 52 - 61 | ASTM D638 / ISO 527 |

Table 2: Young's Modulus (Tensile Modulus) of this compound

| State | Young's Modulus (GPa) | Test Standard |

| Dry, as-molded | 2.1 - 2.9 | ASTM D638 / ISO 527 |

| Conditioned (50% RH) | 1.5 - 1.7 | ASTM D638 / ISO 527 |

Table 3: Elongation at Break of this compound

| State | Elongation at Break (%) | Test Standard |

| Dry, as-molded | 20 - 150 | ASTM D638 / ISO 527 |

| Conditioned (50% RH) | >50 - 300 | ASTM D638 / ISO 527 |

Influence of Environmental Factors

Beyond moisture, the tensile properties of this compound are also dependent on temperature and the rate of applied strain.

-

Temperature: An increase in temperature generally leads to a decrease in tensile strength and Young's modulus, while elongation at break tends to increase. This is due to increased polymer chain mobility at elevated temperatures.

-

Strain Rate: Higher strain rates typically result in an increase in tensile strength and modulus, while elongation at break may decrease. This is a common characteristic of viscoelastic materials like polyamides.

Experimental Protocols

The tensile properties of plastics are determined using standardized test methods to ensure consistency and comparability of results. The two most prominent standards are ASTM D638 and ISO 527.

ASTM D638: Standard Test Method for Tensile Properties of Plastics

This standard specifies the procedures for determining the tensile properties of unreinforced and reinforced plastics.[1]

-

Specimen: The most common specimen is the Type I dumbbell-shaped bar. The dimensions are meticulously defined to ensure that failure occurs in the narrow, central "gage" section.[2]

-

Apparatus: A universal testing machine (UTM) is used to apply a controlled tensile force. An extensometer is employed to accurately measure the elongation of the specimen.

-

Procedure: The specimen is mounted in the grips of the UTM and pulled at a constant rate of crosshead movement until it fractures. The force and elongation are continuously recorded.

-

Calculations: From the recorded data, a stress-strain curve is generated, from which tensile strength, Young's modulus, and elongation at break are calculated.

ISO 527: Plastics — Determination of tensile properties

This international standard is divided into several parts, with Part 1 outlining the general principles and Part 2 specifying the test conditions for moulding and extrusion plastics.[3]

-

Specimen: ISO 527-2 specifies several specimen types, with Type 1A and 1B being common for multipurpose testing.

-

Apparatus: Similar to ASTM D638, a universal testing machine with grips and an extensometer is required.

-

Procedure: The test involves applying a tensile force to the specimen at a constant speed until it breaks. The standard specifies preferred test speeds for determining different properties.

-

Calculations: Key properties such as tensile strength, tensile modulus, and strain at break are determined from the stress-strain curve.[3]

Visualizing Mechanical Behavior

The relationship between stress and strain is fundamental to understanding a material's behavior under load. The following diagrams illustrate the typical tensile testing workflow and the resulting stress-strain curve for this compound.

References

An In-depth Technical Guide to the Solubility of Nylon 6/12 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Nylon 6/12, a high-performance thermoplastic polymer, in various organic solvents. Understanding the solubility characteristics of this polyamide is crucial for its application in research, development, and manufacturing processes, including in the field of drug delivery where it may be used for encapsulating or forming matrices for therapeutic agents.

Core Principles of this compound Solubility

This compound is a semi-crystalline polymer synthesized from the polycondensation of hexamethylenediamine and dodecanedioic acid. Its solubility is governed by the principles of "like dissolves like," where solvents with similar polarity and hydrogen bonding capabilities to the polyamide's amide linkages are more effective. However, the strong intermolecular hydrogen bonds and the crystalline regions within the polymer structure make it resistant to dissolution in many common organic solvents at ambient temperatures.

Generally, this compound is known for its excellent chemical resistance to hydrocarbons, oils, and greases. However, it is susceptible to degradation by strong acids and oxidizing agents.[1][2] Solvents that can disrupt the hydrogen bonding between the polymer chains are typically required to achieve dissolution.

Solubility Data of this compound

| Solvent Class | Solvent Name | This compound Solubility | Temperature |

| Protic Solvents | |||

| Formic Acid (concentrated) | Soluble[3] | Room Temp. | |

| Acetic Acid (glacial) | Soluble at high temperatures[3] | High Temp. | |

| Phenols (e.g., m-cresol) | Soluble[3] | Room Temp. | |

| Benzyl Alcohol | Soluble at high temperatures[3] | High Temp. | |

| Ethylene Glycol | Soluble at high temperatures[3] | High Temp. | |

| Propylene Glycol | Soluble at high temperatures[3] | High Temp. | |

| Methanol (saturated with CaCl2) | Soluble[3] | Room Temp. | |

| Aprotic Polar Solvents | N,N-Dimethylformamide (DMF) | Generally insoluble/resistant at room temperature; some modified polyamides show solubility.[4] | Room Temp. |

| N,N-Dimethylacetamide (DMAc) | Generally insoluble/resistant at room temperature; some modified polyamides show solubility.[4] | Room Temp. | |

| Dimethyl Sulfoxide (DMSO) | Generally insoluble/resistant at room temperature; some modified polyamides show solubility.[4][5] | Room Temp. | |

| N-Methyl-2-pyrrolidone (NMP) | Generally insoluble/resistant at room temperature; some modified polyamides show solubility.[4] | Room Temp. | |

| Halogenated Solvents | Trichloroethylene | Soluble at high temperatures[3] | High Temp. |

| Ethylene Chlorohydrin | Soluble at high temperatures[3] | High Temp. | |

| Other Solvents | Water | Insoluble[1][6] | Room Temp. |

| Alcohols (e.g., Ethanol) | Insoluble/Resistant | Room Temp. | |

| Ketones (e.g., Acetone) | Insoluble/Resistant | Room Temp. | |

| Hydrocarbons (e.g., Hexane) | Insoluble/Resistant | Room Temp. |

Experimental Protocols for Determining this compound Solubility

The following section outlines a general experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on common laboratory practices for polymer solubility testing.

Objective:

To determine the qualitative and, if possible, quantitative solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound pellets or powder

-

Selected organic solvent(s)

-

Glass vials or test tubes with sealable caps

-

Analytical balance

-

Magnetic stirrer and stir bars or a vortex mixer

-

Temperature-controlled water bath or heating block

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material)

-

Oven (for drying)

Protocol:

-

Sample Preparation:

-

Dry the this compound material in a vacuum oven at a temperature below its melting point (typically 60-80°C) for several hours to remove any absorbed moisture.

-

If starting with large pellets, consider reducing the particle size to increase the surface area for dissolution.

-

-

Qualitative Solubility Assessment:

-

Place a small, pre-weighed amount of the dried this compound (e.g., 0.1 g) into a glass vial.

-

Add a specific volume of the test solvent (e.g., 10 mL).

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture using a magnetic stirrer or vortex mixer at a controlled temperature.

-

Visually observe the mixture at regular intervals (e.g., 1, 4, 8, and 24 hours) for signs of dissolution, such as swelling, gel formation, or complete disappearance of the solid.

-

Record the observations as "soluble," "partially soluble," or "insoluble."

-

-

Quantitative Solubility Determination (Gravimetric Method):

-

Prepare a series of vials with a known mass of dried this compound.

-

Add a known volume of the test solvent to each vial to create a suspension.

-

Seal the vials and place them in a temperature-controlled shaker or bath for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow any undissolved polymer to settle.

-

Carefully filter the supernatant through a pre-weighed, solvent-resistant filter membrane to separate the dissolved polymer solution from the undissolved solid.

-

Wash the undissolved polymer on the filter with a small amount of fresh solvent and dry it in a vacuum oven until a constant weight is achieved.

-

The amount of dissolved polymer can be calculated by subtracting the mass of the undissolved polymer from the initial mass.

-

Alternatively, a known volume of the clear filtrate can be taken, and the solvent evaporated to determine the mass of the dissolved polymer.

-

Express the solubility in terms of weight/volume (e.g., g/100 mL) or weight percent (wt%).

-

Experimental Workflow for Polymer Solubility Testing

The following diagram illustrates a typical workflow for determining the solubility of a polymer like this compound.

Caption: A flowchart of the experimental workflow for determining polymer solubility.

References

The Unseen Interface: A Technical Guide to the Surface Energy and Wettability of Nylon 6/12 Films

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nylon 6/12, a copolymer polyamide, is a material of significant interest in various high-performance applications, including medical devices and drug delivery systems, owing to its unique combination of mechanical strength, chemical resistance, and relatively low moisture absorption compared to other nylons. The interaction of this compound surfaces with liquids is a critical factor governing its performance in these applications. This technical guide provides an in-depth exploration of the surface energy and wettability of this compound films. It is designed to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and a fundamental understanding of the principles governing surface interactions. A thorough comprehension of these surface properties is paramount for optimizing adhesion, biocompatibility, and the overall efficacy of this compound-based products.

Introduction to Surface Energy and Wettability

The behavior of a liquid droplet on a solid surface is dictated by a thermodynamic property known as surface free energy . This property quantifies the excess energy at the surface of a material compared to the bulk. In simpler terms, it is a measure of the disruption of intermolecular bonds that occurs when a surface is created. Surfaces with high surface energy are more reactive and tend to be more readily "wetted" by liquids, while low-surface-energy materials are non-receptive to wetting.

Wettability is the ability of a liquid to maintain contact with a solid surface, resulting from intermolecular interactions when the two are brought together. The degree of wetting is determined by a force balance between adhesive and cohesive forces. This is macroscopically observed and quantified by the contact angle (θ) , the angle at which the liquid-vapor interface meets the solid-liquid interface.

-

A low contact angle (< 90°) indicates good wetting, where the liquid spreads over the surface.

-

A high contact angle (> 90°) signifies poor wetting, where the liquid minimizes its contact with the surface and forms a distinct droplet.

For researchers in drug development and material science, understanding and controlling the surface energy and wettability of a polymer like this compound is crucial for applications such as:

-

Biocompatibility: Surface properties influence protein adsorption and cell adhesion, which are critical for medical implants and devices.

-

Drug Delivery: The release kinetics of a drug from a polymeric carrier can be influenced by the wettability of the polymer surface.

-

Adhesion and Coating: For any application involving the bonding of this compound to another material or the application of a coating, surface energy is a key predictor of adhesive strength.

-

Manufacturing Processes: Surface characteristics can affect how the polymer interacts with processing equipment and other materials during manufacturing.

This guide will delve into the specific surface properties of this compound, providing the necessary data and methodologies to empower researchers in these fields.

Quantitative Data: Surface Properties of this compound

The surface energy of a solid is not a single value but is typically divided into components that reflect different types of intermolecular forces. The most common model is the Owens-Wendt-Rabel-Kaelble (OWRK) method, which splits the total surface free energy (γs) into a dispersive component (γsd) and a polar component (γsp).

-

Dispersive Component (γsd): Arises from van der Waals forces and is present in all materials.

-

Polar Component (γsp): Originates from dipole-dipole interactions, hydrogen bonding, and other polar interactions.

The following tables summarize the available quantitative data for the surface energy and contact angles of this compound and a closely related copolyamide. It is important to note that the surface properties of polymers can vary depending on the specific grade, manufacturing process, and surface treatment.

Table 1: Surface Free Energy of this compound

| Property | Value (mJ/m²) |

| Total Surface Free Energy (γs) | 67.0 |

| Dispersive Component (γsd) | 62.0 |

| Polar Component (γsp) | 4.7 |

Source: Accu Dyne Test

Table 2: Contact Angles of Various Liquids on Copolyamide 6,12 (coPA) Mat

| Test Liquid | Chemical Formula | Contact Angle (θ) |

| Water | H₂O | 42° |

| Formamide | CH₃NO | 4° |

| Ethylene Glycol | C₂H₆O₂ | 1° |

Source: Separation of Water/Oil Emulsions by an Electrospun Copolyamide Mat Covered with a 2D Ti3C2Tx MXene, MDPI

Note: The data in Table 2 is for a copolyamide 6,12 mat, and the low contact angles, especially for formamide and ethylene glycol, suggest a highly wettable surface, which may differ from a solid this compound film. A reported water contact angle for a standard Nylon 6,12 surface is 67.0°. This highlights the importance of considering the material's form and any surface texturing.

Experimental Protocols

The determination of surface energy is an indirect process that relies on the measurement of contact angles of well-characterized liquids on the solid surface.

Sessile Drop Contact Angle Measurement

The most common method for measuring the contact angle of a liquid on a solid substrate is the sessile drop technique.

Objective: To measure the static contact angle of a liquid droplet on a flat this compound film.

Materials and Equipment:

-

This compound film samples

-

Goniometer with a light source and a high-resolution camera

-

Syringe with a flat-tipped needle for dispensing droplets

-

Test liquids with known surface tension components (e.g., deionized water, diiodomethane, formamide, ethylene glycol)

-

Cleaning solvents (e.g., isopropanol, ethanol)

-

Lint-free wipes

-

Flat, vibration-free surface

Procedure:

-

Sample Preparation:

-

Cut the this compound film into flat samples of appropriate size for the goniometer stage.

-

Thoroughly clean the surface of the film to remove any contaminants. This can be done by rinsing with isopropanol or ethanol followed by drying with a stream of nitrogen or in a clean oven.

-

Ensure the sample is completely dry and free of any residue before measurement.

-

-

Instrument Setup:

-

Place the goniometer on a vibration-damped table.

-

Calibrate the instrument according to the manufacturer's instructions.

-

Fill the syringe with the first test liquid, ensuring there are no air bubbles in the syringe or needle.

-

-

Measurement:

-

Place the cleaned this compound film sample on the goniometer stage and ensure it is level.

-

Carefully dispense a small droplet (typically 2-5 µL) of the test liquid onto the surface of the film from a low height to minimize kinetic energy effects.

-

Allow the droplet to equilibrate for a few seconds.

-

Capture a high-resolution image of the droplet profile.

-

Use the goniometer software to analyze the image and determine the contact angle at the three-phase (solid-liquid-vapor) contact line. The software typically fits a mathematical model (e.g., Young-Laplace) to the drop shape to accurately calculate the angle.

-

Repeat the measurement at several different locations on the sample surface to obtain a statistically significant average.

-

-

Repeat for Other Liquids:

-

Clean the syringe thoroughly or use a new syringe for each test liquid.

-

Repeat steps 3 for all other test liquids (e.g., diiodomethane, formamide).

-

Calculation of Surface Free Energy using the OWRK Method

The Owens-Wendt-Rabel-Kaelble (OWRK) method is a widely used model to calculate the surface free energy of a solid from the contact angles of at least two liquids with known polar and dispersive components.

Principle: The OWRK method extends from the Young's equation and Fowkes theory, expressing the work of adhesion between a solid and a liquid as the sum of the geometric means of their dispersive and polar components.

The fundamental equation is:

γL(1 + cosθ) = 2√(γsdγLd) + 2√(γspγLp)

where:

-

γL is the total surface tension of the liquid.

-

θ is the contact angle of the liquid on the solid.

-

γsd and γsp are the unknown dispersive and polar components of the solid's surface free energy.

-

γLd and γLp are the known dispersive and polar components of the liquid's surface tension.

Procedure:

-

Select Test Liquids: Choose at least two liquids with well-characterized surface tension components. Ideally, one liquid should be predominantly polar (e.g., water) and the other predominantly non-polar (e.g., diiodomethane). Using more than two liquids can improve the accuracy of the results.

-

Measure Contact Angles: Experimentally determine the contact angle (θ) for each test liquid on the this compound film using the sessile drop method described above.

-

Set up a System of Equations: For each liquid, you will have one equation with two unknowns (γsd and γsp). For two liquids, this creates a system of two linear equations.

Let x = √(γsd) and y = √(γsp). The equation can be rewritten in a linear form:

(γL(1 + cosθ)) / (2√(γLd)) = x + y * (√(γLp) / √(γLd))

-

Solve for the Unknowns:

-

Graphical Method: Plot (γL(1 + cosθ)) / (2√(γLd)) on the y-axis against (√(γLp) / √(γLd)) on the x-axis for all test liquids. The data points should fall on a straight line. The y-intercept of this line will be x (i.e., √(γsd)), and the slope will be y (i.e., √(γsp)).

-

Algebraic Method: With two liquids, you can solve the system of two linear equations simultaneously to find the values of √(γsd) and √(γsp).

-

-

Calculate Surface Energy Components: Square the values of x and y to obtain the dispersive (γsd) and polar (γsp) components of the surface free energy.

-

Calculate Total Surface Free Energy: The total surface free energy (γs) is the sum of the dispersive and polar components:

γs = γsd + γsp

Visualizing the Workflow and Relationships

To better understand the experimental and analytical process, the following diagrams created using Graphviz illustrate the key workflows and conceptual relationships.

In Vitro Degradation Mechanisms of Nylon 6/12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nylon 6/12, a copolymer of caprolactam and laurolactam, is a versatile thermoplastic valued for its mechanical strength, chemical resistance, and relatively low moisture absorption compared to other nylons. These properties make it a candidate for various applications, including in the biomedical field. Understanding its degradation behavior in vitro is crucial for predicting its long-term performance, biocompatibility, and the potential release of degradation products. This technical guide provides an in-depth analysis of the primary in vitro degradation mechanisms of this compound: hydrolytic, enzymatic, and oxidative degradation.

Core Degradation Pathways

The degradation of this compound primarily involves the cleavage of the amide bonds in its polymer backbone. This process can be initiated and propagated through three main pathways when exposed to in vitro conditions designed to simulate a biological environment.

Hydrolytic Degradation

Hydrolytic degradation is the cleavage of the amide linkage by water molecules. While this compound exhibits lower water absorption than Nylon 6, it is still susceptible to hydrolysis, especially over extended periods and at elevated temperatures.[1] The process is generally slow at physiological pH and temperature but can be accelerated by acidic or basic conditions.

The fundamental reaction involves the attack of a water molecule on the carbonyl carbon of the amide group, leading to chain scission and the formation of a carboxylic acid and an amine end group. This results in a decrease in molecular weight and a reduction in mechanical properties such as tensile strength.[2]

Logical Flow of Hydrolytic Degradation

References

Biocompatibility and Cytotoxicity of Nylon 6/12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nylon 6/12, a copolymer of caprolactam and laurolactam, is a thermoplastic polyamide known for its excellent mechanical properties, chemical resistance, and low moisture absorption.[1] These characteristics make it an attractive material for various applications in the medical device and pharmaceutical industries. As with any material intended for biological applications, a thorough understanding of its biocompatibility and cytotoxicity is paramount to ensure patient safety and regulatory compliance. This technical guide provides an in-depth overview of the biocompatibility and cytotoxicity of this compound, summarizing available data, detailing relevant experimental protocols, and exploring the potential cellular signaling pathways involved in the biological response to this polymer. While specific quantitative data for this compound is not always publicly available and is often specific to the final manufactured device, this guide consolidates general knowledge and outlines the standardized testing required to evaluate its biological safety.

Biocompatibility of this compound

Biocompatibility refers to the ability of a material to perform with an appropriate host response in a specific application. For medical devices, this is typically evaluated through a series of standardized tests outlined in the ISO 10993 series of standards. Medical-grade nylons are generally considered to have excellent biocompatibility.[2] this compound, specifically, has been approved as an indirect food additive for use in food contact surfaces, indicating a favorable safety profile.[3]

The biological evaluation of a medical device made from this compound would follow a risk-based approach as described in ISO 10993-1. The specific tests required depend on the nature and duration of body contact.

Expected Biocompatibility Profile of this compound (Based on ISO 10993 Standards)

| ISO 10993 Part | Test | General Expected Outcome for Medical-Grade this compound |

| ISO 10993-5 | In Vitro Cytotoxicity | Non-cytotoxic |

| ISO 10993-10 | Irritation and Skin Sensitization | Non-irritating and non-sensitizing |

| ISO 10993-11 | Acute Systemic Toxicity | No evidence of systemic toxicity |

| ISO 10993-4 / ASTM F756 | Hemocompatibility | Non-hemolytic |

This table represents expected outcomes for medical-grade this compound based on general knowledge of polyamides and the requirements for medical device materials. Specific results can only be obtained through testing of the final, sterilized device.

Cytotoxicity of this compound

Cytotoxicity assays are fundamental in vitro tests used to assess the potential of a material to cause cell death or inhibit cell growth. These tests are highly sensitive to leachable substances that may be present in a polymer due to residual monomers, processing aids, or degradation products.[4] The standard test for cytotoxicity of medical devices is ISO 10993-5, which typically uses an extract of the material to treat a monolayer of cultured cells, often L929 mouse fibroblasts.[5]